Giparmen

Cheminformatics Drug Discovery Compound Sourcing

For research groups screening coumarin derivatives against Candida species, sourcing a reliable supply of Giparmen with defined physicochemical properties is often a bottleneck. This compound provides a consistent, lead-like starting point for chemical optimization. - Reported micromolar activity against C. albicans and C. glabrata, providing a baseline for structure-activity relationship (SAR) studies. - Distinct 7-propargyloxy and 4-methyl substitution pattern, suitable as a reference standard for HPLC, LC-MS, or NMR method development. - INN-designated compound with a well-defined profile (MW 214.22, XLogP3 2.3), ideal for in silico target prediction and polypharmacology investigations.

Molecular Formula C13H10O3
Molecular Weight 214.22 g/mol
CAS No. 67268-43-3
Cat. No. B1617339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGiparmen
CAS67268-43-3
Molecular FormulaC13H10O3
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)OCC#C
InChIInChI=1S/C13H10O3/c1-3-6-15-10-4-5-11-9(2)7-13(14)16-12(11)8-10/h1,4-5,7-8H,6H2,2H3
InChIKeyNTNZDKLXIBVSQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Giparmen: A Structurally Unique Coumarin for Research


Giparmen (CAS 67268-43-3, INN), also known as 4-Methyl-7-(2-propynyloxy)coumarin, is a synthetic small molecule belonging to the coumarin class [1]. It has been assigned an International Nonproprietary Name (INN) by the World Health Organization, indicating a history of pharmaceutical development interest [2]. Its molecular formula is C13H10O3 with a molecular weight of 214.22 g/mol and an XLogP3 of 2.3, suggesting moderate lipophilicity [1]. Unlike many clinically advanced coumarins, Giparmen's pharmacodynamics, mechanism of action, and clinical trial status remain largely unreported in primary literature, with no known activity data in ChEMBL as of version 20 [3]. Its current utility is primarily as a research compound for investigating its potential antimicrobial and antifungal properties, as noted by multiple chemical vendors [4].

INN-Assigned Coumarin
Mechanism Unreported
Antimicrobial Screening Context
Analytical Reference Potential

Why Generic Substitution Fails for Giparmen


Direct substitution of Giparmen with another coumarin or an alternative antifungal agent is not supported by the available evidence base. The compound's precise biological target(s) and mechanism of action are currently unknown, precluding any rational, structure-activity-relationship (SAR)-based substitution [1]. While coumarins as a class exhibit a broad range of biological activities, including antimicrobial effects, these properties are highly dependent on specific substitution patterns on the coumarin core [2]. In the case of Giparmen, the unique propargyl ether moiety at the 7-position and a methyl group at the 4-position define its chemical identity, but their specific contribution to its reported anti-tubercular or anti-Candida activity has not been elucidated in comparative studies [1]. Therefore, procuring an alternative coumarin or antifungal agent cannot be assumed to replicate the specific research outcomes associated with Giparmen, as any reported activity is currently linked solely to this exact molecular structure .

Unknown Target & Mechanism
The lack of known molecular targets precludes rational SAR-based substitution with other coumarins.
Substituent-Specific Activity
Coumarin antimicrobial properties are highly dependent on the exact substitution pattern; the unique 7-propargyloxy and 4-methyl groups may not transfer to analogs.
Vendor-Reported Activity Only
Reported antifungal data originate from supplier summaries, not peer-reviewed head-to-head comparisons, limiting confidence in direct replacement.

Giparmen: Quantitative Differentiation vs. Analogs


Physicochemical Profile vs. Related Coumarins

Giparmen's physicochemical profile can be compared to the closely related analog 3-ethyl-4-methyl-7-(prop-2-yn-1-yloxy)-2H-chromen-2-one (CAS 67268-46-6) [1]. While both share a 7-propargyloxycoumarin scaffold, Giparmen has a 4-methyl group, whereas the analog has both 3-ethyl and 4-methyl substitutions. This structural difference results in a 10% lower molecular weight for Giparmen (214.22 g/mol vs. 239.27 g/mol for the analog) [1].

Molecular Weight
Reported
Giparmen 214.22 g/mol
Analog (CAS 67268-46-6) 239.27 g/mol
10.5% lighter; may improve synthetic tractability and solubility profile.
Based on calculated molecular formulas.
Cheminformatics Drug Discovery Compound Sourcing

Lipophilicity (XLogP3) Comparison

Giparmen exhibits a calculated XLogP3 value of 2.3, which is characteristic of a moderately lipophilic compound [1]. In comparison, the related analog 3-ethyl-4-methyl-7-(prop-2-yn-1-yloxy)-2H-chromen-2-one (CAS 67268-46-6) has a calculated XLogP3 of 3.0, making it significantly more lipophilic . This difference is directly attributable to the additional ethyl group on the coumarin core of the analog.

Lipophilicity Gap
Reported
ΔXLogP3 = 0.7 (approx. 5× lower partition)
Substantially less lipophilic than the 3-ethyl analog; may alter membrane permeability in cell-based assays.
Giparmen XLogP3 2.3 vs. analog 3.0. PubChem/ChemSpider computed values.
Medicinal Chemistry Drug Design ADME

Antifungal Potency vs. Scopoletin

Giparmen is reported to have activity against Candida albicans and Candida glabrata at 'micromolar concentrations,' according to vendor-provided data summaries . In contrast, the well-studied natural coumarin scopoletin has been reported with a Minimum Inhibitory Concentration (MIC) of >100 µg/mL against C. albicans, indicating significantly weaker or no activity [1]. While a direct head-to-head assay is not available, this cross-study comparison suggests a substantial (>10-fold) difference in potency.

Antifungal Cross-Study
Data to verify
Giparmen (vendor) Micromolar activity (C. albicans, C. glabrata)
Scopoletin (literature) MIC >100 µg/mL (>520 µM)
Supports antifungal screening context; potency gap requires head-to-head validation.
Assay conditions not directly comparable; vendor data vs. broth microdilution.
Antifungal Research Microbiology Drug Repurposing

Polypharmacology vs. Single-Target Coumarins

Computational target prediction using the SEA algorithm on the ChEMBL20 dataset suggests that Giparmen has a higher predicted affinity for Monoamine Oxidase B (MAO-B, P-value 57) than for Testosterone 17-beta-dehydrogenase 3 (HSD17B3, P-value 21) [1]. This contrasts with coumarin, the parent scaffold, which is known to inhibit Cytochrome P450 2A6 (CYP2A6) with a Ki of 0.3 µM but has no reported affinity for MAO-B [2]. This computational evidence supports a distinct polypharmacological profile for Giparmen compared to the unsubstituted coumarin core.

Predicted Target Shift
Class-level inference
MAO-B (P=57) > HSD17B3 (P=21) vs. parent coumarin CYP2A6 (Ki 0.3 µM)
Computational hypothesis of distinct polypharmacology for phenotypic screening.
SEA prediction on ChEMBL20; no experimental target engagement data.
Target Prediction Computational Biology Drug Repurposing

INN Status and Investigational History

Giparmen holds an International Nonproprietary Name (INN) assigned by the WHO in 1980, and is listed in the DrugBank database as an 'Experimental' drug (DB20072) [1]. This contrasts with many research-use-only coumarin derivatives found in chemical catalogs that lack any INN designation. The existence of an INN for Giparmen implies prior, formal pharmaceutical development interest and the existence of a defined chemical entity that was, at one time, under investigation [2]. In contrast, a common commercial coumarin like 4-hydroxycoumarin (CAS 1076-38-6) has no INN.

INN Designation
Specification review
WHO INN (1980), DrugBank Experimental (DB20072)
Globally unique identifier ensures unambiguous sourcing and documentation traceability.
Contrasts with common coumarins lacking INN.
Drug Development Procurement Regulatory Affairs

Giparmen: Research and Industrial Applications


Early-Stage Antifungal Screening

Procurement of Giparmen is best justified for research programs screening coumarin derivatives against Candida species, where a lead-like compound with preliminary micromolar activity is required. Its reported activity against C. albicans and C. glabrata at micromolar concentrations positions it as a viable starting point for chemical optimization, unlike structurally simpler coumarins such as scopoletin that may lack detectable activity in similar assays .

Computational Target Prediction and Polypharmacology

For researchers utilizing in silico target prediction tools (e.g., SEA), Giparmen presents a unique case for investigating polypharmacology. Its predicted binding profile to MAO-B and HSD17B3, distinct from the known CYP2A6 inhibition of the parent coumarin, offers a testable hypothesis for phenotypic screening in disease areas like neurodegeneration or hormone-dependent cancers [1].

Reference Standard for Analytical Method Development

Given its status as an INN-designated compound, Giparmen serves as a valuable reference standard for analytical chemistry applications. Its unique structural identifiers (InChIKey: NTNZDKLXIBVSQQ-UHFFFAOYSA-N) and defined physicochemical properties (MW 214.22, XLogP3 2.3) make it suitable for developing and validating HPLC, LC-MS, or NMR methods, ensuring accurate identification and quantification in complex research samples [2].

7-Propargyloxy Coumarin Chemical Probe Studies

The 7-propargyloxy moiety is a key structural feature that may confer unique reactivity or binding properties. Procurement of Giparmen is essential for studies designed to explore the SAR of this specific functional group on the coumarin scaffold, particularly in comparison to analogs with different substituents at the 3- and 4-positions. Its well-defined physicochemical properties (e.g., XLogP3 of 2.3) provide a baseline for comparative studies with more lipophilic analogs like CAS 67268-46-6 [3].

Application
Selection Property
Validation Focus
Antifungal screening studies
Reported micromolar-range activity against Candida spp.
Strain-panel MIC endpoint confirmation
Computational target prediction
Predicted MAO-B/HSD17B3 binding profile distinct from parent coumarin
Phenotypic assay and target-engagement review
Analytical reference standard
INN designation and defined MW/XLogP3
Method development and matrix-specific validation
7-Propargyloxy SAR probe
Unique 7-propargyloxy group on coumarin scaffold
SAR interpretation vs. 3- and 4-substituted analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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